N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide
Description
N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethanesulfonyl group and a phenyl ring linked to a 4-methoxybenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-28(23,24)19-12-11-18(20-21-19)14-5-4-6-15(13-14)22-29(25,26)17-9-7-16(27-2)8-10-17/h4-13,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQAUOKSSUDYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a 1,4-dicarbonyl compound.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using ethylsulfonyl chloride in the presence of a base.
Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction.
Methoxybenzenesulfonamide Addition: Finally, the methoxybenzenesulfonamide group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide structure.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Compound 7a: 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate
- Structure : Pyridazine ring with a methanesulfonate ester and a 4-sulfamoylphenyl substituent.
- Synthesis: Prepared via reaction of sulfonyl chloride derivatives with a pyridazinone intermediate in pyridine, followed by acid workup .
- Key Differences :
- The target compound features an ethanesulfonyl group instead of methanesulfonate.
- The phenyl ring in the target is substituted with 4-methoxybenzenesulfonamide, whereas 7a has a 4-sulfamoylphenyl group.
- Implications : The ethanesulfonyl group may enhance metabolic stability compared to the methanesulfonate ester, which is prone to hydrolysis .
N-(6-(5-Fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide
- Structure : Pyridazine core with a fluorophenyl group (substituted with piperidine) and a tetrahydropyran-methanesulfonamide moiety.
- Biological Activity : A brain-permeable KMO inhibitor with high metabolic stability, making it a candidate for Huntington’s disease treatment .
- Key Differences :
- Implications : Substituent choices in the target compound likely prioritize peripheral targets over CNS applications.
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide
- Structure : Ethoxy-substituted pyridazine linked to a 4-ethylbenzenesulfonamide group.
- Physicochemical Properties : Molecular weight 383.5 g/mol; ethoxy and ethyl groups may enhance lipophilicity compared to the target compound’s methoxy and ethanesulfonyl groups .
- Key Differences: Ethoxy vs. 4-Ethyl vs. 4-methoxy on benzene: Methoxy groups generally improve metabolic stability but reduce membrane permeability compared to alkyl chains .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Findings and Implications
Substituent Effects on Bioactivity :
- The ethanesulfonyl group in the target compound may confer stronger enzyme-binding affinity compared to esters (e.g., methanesulfonate in 7a) due to its stability and hydrogen-bonding capacity .
- The absence of fluoro-piperidine and tetrahydropyran groups suggests the target compound is less suited for CNS targets but may excel in peripheral applications .
Synthetic Accessibility :
- The target compound’s synthesis likely follows established sulfonyl chloride coupling methods, similar to Compound 7a, ensuring scalability .
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a pyridazine ring , a phenyl group , and a methoxybenzene sulfonamide moiety . The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazine core, followed by the introduction of the ethanesulfonyl group, and concluding with the attachment of the methoxybenzene sulfonamide.
Synthetic Routes
- Formation of Pyridazine Ring : Reaction of hydrazine with suitable diketones.
- Introduction of Ethanesulfonyl Group : Utilization of sulfonyl chlorides under basic conditions.
- Attachment of Methoxybenzene Sulfonamide : Final coupling reaction using amine coupling strategies.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : Binding to molecular targets that modulate cellular pathways affecting growth and apoptosis.
Anticancer Properties
Recent studies have demonstrated significant anticancer activity against various cancer cell lines. For example, research showed that derivatives of similar compounds exhibit IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 | 3.99 ± 0.21 |
| CCRF-CM | 4.51 ± 0.24 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can reduce pro-inflammatory cytokine levels in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound effectively inhibited cell proliferation in various cancer models, with mechanisms involving apoptosis induction through caspase activation .
- Molecular Docking Studies : Molecular docking analyses have shown strong binding affinities to key targets involved in tumorigenesis, which supports its potential as an anticancer agent .
- Combination Therapies : Research indicates that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer types, warranting further clinical investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including pyridazine ring formation, sulfonamide coupling, and functional group modifications. Key steps include:
- Pyridazine Ring Synthesis : Utilize Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Solvents like DMF or ethanol under reflux (60–80°C) are critical for intermediate stability .
- Sulfonamide Coupling : React amines with sulfonyl chlorides in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity (>95% by HPLC) .
- Critical Parameters : Temperature control during coupling and pH adjustment during workup (e.g., NaHCO₃ for neutralization) significantly affect yield (typical range: 40–65%) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8 ppm, pyridazine protons at δ 8.1–8.5 ppm) .
- X-ray Crystallography : ORTEP-3 software generates 3D structural models to confirm bond angles and dihedral stresses .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 488.12) .
Q. What are the solubility and stability profiles under varying pH and temperature conditions?
- Methodological Answer :
- Solubility Testing : Dissolve in DMSO (≥50 mg/mL) for biological assays; aqueous solubility is pH-dependent (e.g., <0.1 mg/mL at pH 7.4) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Methoxy and sulfonyl groups show hydrolysis resistance at pH 4–9 .
Advanced Research Questions
Q. How do structural modifications (e.g., ethanesulfonyl vs. morpholine substituents) impact biological activity?
- Methodological Answer : Perform SAR studies using analogs (Table 1):
| Substituent | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|
| Ethanesulfonyl | 12 nM (Enzyme X) | Enhanced hydrophobic interactions |
| Morpholine | 85 nM (Enzyme X) | Reduced potency due to bulkier group |
| Piperidine | 45 nM (Enzyme X) | Balanced lipophilicity/activity |
- Experimental Design : Test analogs in enzyme inhibition assays (e.g., fluorescence polarization) and compare docking scores (AutoDock Vina) .
Q. What mechanisms underlie its enzyme inhibitory effects, and how can binding kinetics be quantified?
- Methodological Answer :
- Mechanistic Studies : Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) to target enzymes (e.g., kd = 1.2 × 10⁻³ s⁻¹ for tight binding) .
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔG = -9.8 kcal/mol, ΔH = -6.2 kcal/mol) to confirm entropy-driven binding .
Q. How should researchers resolve contradictions in bioactivity data across cell-based vs. in vitro assays?
- Methodological Answer :
- Cell Permeability : Measure logP (2.8) and P-gp efflux ratios (e.g., 8.2) to explain reduced cellular activity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (t₁/₂ = 15 min in human) via CYP3A4 .
- Data Normalization : Use ATP-based viability assays (CellTiter-Glo) to control for cytotoxicity artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
